molecular formula C17H19FN4O2 B11490615 Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11490615
M. Wt: 330.36 g/mol
InChI Key: ZZGJFIVAAUEIOC-UHFFFAOYSA-N
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Description

Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 4-fluorophenyl group at position 7, a propyl chain at position 5, and an ethyl ester moiety at position 4. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and chemical properties, including applications in drug discovery and material science . Its synthesis typically involves eco-friendly protocols using additives like 4,4’-trimethylenedipiperidine (TMDP), which enhance reaction efficiency while minimizing toxicity .

Properties

Molecular Formula

C17H19FN4O2

Molecular Weight

330.36 g/mol

IUPAC Name

ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19FN4O2/c1-3-5-13-14(16(23)24-4-2)15(11-6-8-12(18)9-7-11)22-17(21-13)19-10-20-22/h6-10,15H,3-5H2,1-2H3,(H,19,20,21)

InChI Key

ZZGJFIVAAUEIOC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolo-pyrimidine derivatives, including Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, can be achieved through various methods. One common approach involves the use of a dicationic molten salt as a catalyst. This method is environmentally friendly and provides high yields under solvent-free conditions or in ethanol as a green solvent . The reaction typically involves refluxing the starting materials in phosphorus oxychloride at elevated temperatures .

Industrial Production Methods

Industrial production of triazolo-pyrimidine derivatives often employs scalable and cost-effective methods. The use of dicationic ionic liquids (DILs) has gained popularity due to their diverse structures, thermal resistance, and reduced polarity . These catalysts can be easily recovered and reused, making them suitable for large-scale production.

Chemical Reactions Analysis

One-Pot Four-Component Reaction

A one-pot synthesis method involves reacting primary aliphatic/aromatic amines, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, 3-amino-1,2,4-triazole, and aldehydes under solvent-free conditions (150°C, 30–45 min) . This approach efficiently constructs the fused triazolo-pyrimidine core by leveraging condensation and cyclization steps.

Reagents Conditions
- Primary amines (e.g., benzylamine)Solvent-free, 150°C, 30–45 min
- 3-amino-1,2,4-triazoleH₂O/para-toluenesulfonic acid (p-TSA)
- Aldehydes (e.g., benzaldehyde)Δ (heating)

Chemical Reactivity

The compound exhibits reactivity typical of triazolo-pyrimidine derivatives, with notable transformations:

Hydrolysis

The ethyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid under aqueous conditions. This reaction is critical for modifying solubility or bioavailability.

Reaction :
Ethyl ester+H2OCarboxylic acid\text{Ethyl ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid}

Nucleophilic Substitution

The fluorophenyl substituent may influence reactivity, though direct substitution at the triazole-pyrimidine core is less common. Potential sites for substitution include the propyl side chain or ester group .

Reaction Type Site Outcome
HydrolysisEthyl esterCarboxylic acid derivative
Nucleophilic attackPropyl side chainFunctionalized derivatives

Scientific Research Applications

Molecular Structure and Properties

The compound features a complex molecular structure characterized by a triazolo-pyrimidine core. Its molecular formula is C_{16}H_{18}F_{N}_{5}O_{2} with a molecular weight of approximately 335.34 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and solubility, which are critical factors for biological activity.

Pharmacological Applications

1. Anticancer Activity

Preliminary research indicates that ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may exhibit significant anticancer properties. Studies have shown that compounds within this class can inhibit the proliferation of various cancer cell lines. For example:

  • Case Study 1 : A related triazolo-pyrimidine compound demonstrated notable inhibition of tumor growth in xenograft models of leukemia.
  • Case Study 2 : Substituted analogs were tested for their efficacy against solid tumors, revealing that specific modifications at the 7-position significantly increased potency.

2. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research suggests it may reduce inflammation markers in vitro, indicating potential therapeutic roles in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to different substituents and their effects on activity:

Substituent PositionSubstituent TypeEffect on Activity
3DimethoxyphenylIncreased selectivity for cancer cells
4FluorophenylEnhanced lipophilicity and solubility
5PropylImproved metabolic stability

Comprehensive Data Tables

Activity TypeObservations
AnticancerInhibition of tumor growth in models
Anti-inflammatoryReduction of inflammation markers

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolopyrimidine derivatives differ primarily in substituents at positions 5, 6, and 7, which critically influence their physicochemical and biological properties. Below is a comparative analysis with key analogues:

Compound Name Substituents (Position 5, 6, 7) Molecular Weight Key Properties/Applications Reference
Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-propyl, 6-ethyl ester, 7-4-fluorophenyl 342.37 (calc.) High thermal stability, potential antimalarial activity, synthesized via TMDP
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 5-methyl, 6-ethyl ester, 7-4-morpholinophenyl 398.44 (calc.) Enhanced solubility due to morpholine group; explored for antiviral activity
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 5-CF₃, 6-ethyl ester, 7-4-bromophenyl 437.21 (calc.) Electron-withdrawing groups (Br, CF₃) improve binding affinity; crystal structure resolved
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-methyl, 6-methyl ester, 7-4-fluorophenyl 288.28 Reduced lipophilicity vs. ethyl ester; potential for CNS penetration
Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-H, 6-ethyl ester, 7-phenyl 270.29 Baseline scaffold; used in SAR studies

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl, bromophenyl) enhance thermal stability and receptor binding, while electron-donating groups (e.g., morpholinophenyl) improve solubility .
  • Ester Group: Ethyl esters generally confer higher lipophilicity and bioavailability compared to methyl esters, as seen in the comparison between the ethyl and methyl derivatives .
  • Synthetic Efficiency: The use of TMDP in synthesizing the target compound reduces toxicity and improves recyclability compared to traditional piperidine-based methods .

Structural Conformation

X-ray crystallography of Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate reveals a flattened envelope conformation in the pyrimidine ring, with near-perpendicular dihedral angles between aromatic planes. This geometry likely influences stacking interactions in biological targets .

Biological Activity

Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. Its unique structure, characterized by a triazole ring fused to a pyrimidine moiety and a 4-fluorophenyl substituent, enhances its biological activity and pharmacological profile. This article delves into the biological activities of this compound, highlighting its potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4O2C_{17}H_{19}FN_4O_2. The presence of the fluorophenyl group is significant as it often correlates with improved binding affinity to biological targets and enhanced pharmacokinetic properties.

Structural Features

FeatureDescription
Molecular FormulaC17H19FN4O2
Triazole RingFused with pyrimidine
Fluorophenyl SubstituentEnhances biological activity

Antiviral and Anticancer Properties

Research indicates that this compound exhibits significant antiviral and anticancer properties. Studies have shown that it can inhibit pathways associated with viral replication and cancer cell proliferation. Specifically, it has demonstrated efficacy in reducing the expression of key proteins involved in these processes.

Neuroprotective Effects

This compound has also been found to possess neuroprotective and anti-neuroinflammatory properties. It inhibits endoplasmic reticulum stress pathways and apoptosis markers such as cleaved caspase-3. These mechanisms suggest potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The compound shows promise as an antimicrobial agent , demonstrating activity against various bacteria and fungi. The triazolo-pyrimidine class is well-known for its diverse antimicrobial properties, making this compound a valuable candidate for further development in this area.

Molecular Interactions

Molecular docking studies have revealed that this compound interacts favorably with several biological targets:

  • Cyclin-dependent kinase 2 (CDK2) : Inhibition of CDK2 can lead to cell cycle arrest in cancer cells.
  • Inflammatory Pathways : The compound modulates pathways related to neuroinflammation.

Case Studies

  • Neurodegenerative Disease Model : In vitro studies using neuronal cell lines showed that treatment with the compound reduced markers of oxidative stress and apoptosis.
  • Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., breast cancer) and exhibited dose-dependent inhibition of cell growth.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other triazolo-pyrimidines but exhibits unique properties due to its specific substituents.

Compound NameStructure TypeNotable Activities
Pyrazolo[3,4-d]pyrimidineTriazolo-PyrimidineAnticancer activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineTriazolo-PyrimidineCDK2 inhibition
Ethyl 7-(4-chlorophenyl)-5-methyl-4H,[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateTriazolo-PyrimidineAntimicrobial properties

Q & A

Q. What are the optimized synthetic routes for this compound, and how do solvent systems influence reaction efficiency?

The compound can be synthesized via multicomponent Biginelli-like reactions or modified protocols using 3,5-diaminotriazole, aldehydes, and β-keto esters. Solvent systems significantly impact regioselectivity and yield. For example, ethanol/water (1:1 v/v) with TMDP as a catalyst improves reaction efficiency by stabilizing intermediates and reducing side reactions . Ionic liquid conditions (e.g., 1-butyl-3-methylimidazolium bromide) enhance regioselectivity for C-5 or C-7 substitution patterns .

Q. Which spectroscopic and crystallographic techniques are critical for confirming its structure?

  • X-ray crystallography resolves the planar conformation of the triazole ring and puckering parameters (e.g., θ, φ, Q) of the dihydropyrimidine ring, confirming substituent orientation .
  • ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl groups) and carbonyl carbons (δ ~165 ppm) .
  • HPLC-MS validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 398.12) .

Q. How can researchers optimize purification methods for this compound?

Recrystallization from ethanol/DMF mixtures (1:1) effectively removes unreacted precursors, while silica gel chromatography (ethyl acetate/hexane eluent) isolates regioisomers. For diastereomers, chiral HPLC with amylose-based columns achieves separation .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity depends on catalyst and solvent choice. TMDP in ethanol/water favors 5-amino-7-aryl substitution , whereas acidic conditions (e.g., p-toluenesulfonic acid) promote 7-methyl-5-aryl derivatives via cyclocondensation . Computational modeling (DFT) predicts transition-state energies to guide substituent positioning .

Q. What strategies resolve contradictions in reaction yields when varying catalysts or substituents?

Piperidine-based catalysts may underperform due to toxicity and availability issues, while TMDP offers higher reproducibility but requires careful handling . Substituent steric effects (e.g., 4-fluorophenyl vs. 2-chlorophenyl) alter reaction kinetics, necessitating temperature optimization (80–120°C) and extended reflux times (8–12 hours) .

Q. How do structural modifications influence biological activity in triazolo[1,5-a]pyrimidines?

  • Fluorophenyl groups enhance lipophilicity and target binding (e.g., kinase inhibition) .
  • Propyl chains at C-5 improve metabolic stability compared to methyl groups .
  • Carboxylate esters at C-6 act as prodrugs, hydrolyzing in vivo to active acids .

Methodological Challenges

Q. What are the stability considerations for this compound under storage or reaction conditions?

The compound is sensitive to light and humidity. Store under inert gas (N₂/Ar) at –20°C in amber vials. In solution, avoid prolonged exposure to DMSO, which accelerates decomposition .

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